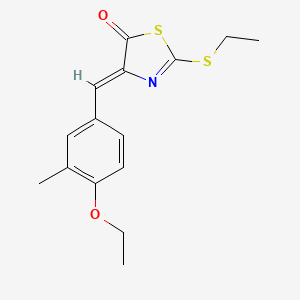
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. Additionally, this compound has also been investigated for its potential as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. Additionally, this compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular damage or stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one are diverse and depend on the specific application of the compound. In medicinal chemistry, this compound has been found to inhibit the growth of various microorganisms and cancer cells, while in the field of corrosion inhibition, it has been shown to protect metal surfaces from corrosion. Additionally, this compound has also been found to exhibit fluorescent properties, making it useful as a probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent antimicrobial, antifungal, and antitumor activities, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new drugs based on this compound, particularly for the treatment of antibiotic-resistant infections and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, there is also a need for research on the potential environmental and health effects of this compound, particularly in the context of its use as a corrosion inhibitor.
Synthesis Methods
The synthesis of 4-(4-ethoxy-3-methylbenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-ethoxy-3-methylbenzaldehyde and 2-ethylthio-4-(2-imidazolin-2-yl)thiazole in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
properties
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methylphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-4-18-13-7-6-11(8-10(13)3)9-12-14(17)20-15(16-12)19-5-2/h6-9H,4-5H2,1-3H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLDSBLCCMHPGP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-ethoxy-3-methylbenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)

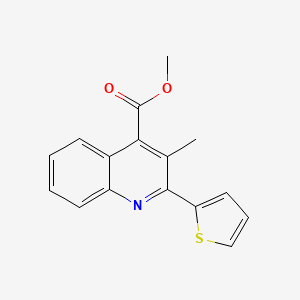
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
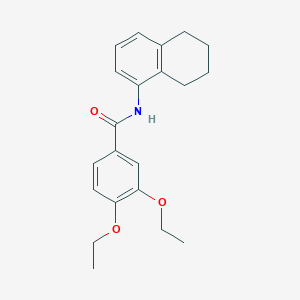
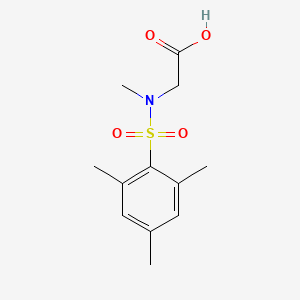


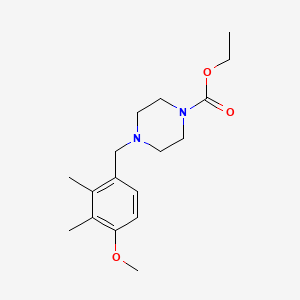

![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)

![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)